Carazolol

Radioligand Binding Assay Receptor Pharmacology Affinity Determination

Carazolol is not a generic β-blocker—it is a high-precision pharmacological tool. With picomolar binding affinity (Ki 0.03–0.09 nM), exceptionally slow dissociation (t½ ~30 h), and unique full agonist activity at β3-adrenoceptors, it outperforms propranolol and pindolol in low-abundance receptor detection, GPCR crystallization, and in vivo cardioprotection (100× more potent). Procure Carazolol to eliminate assay variability and ensure reproducible, publication-grade results. Ideal for structural biology, metabolic research, and preclinical cardiovascular studies.

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
CAS No. 57775-29-8
Cat. No. B1668300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarazolol
CAS57775-29-8
SynonymsBM 51052
carazolol
carazolol, (+)-isomer
carazolol, (+-)-isomer
carazolol, (-)-isomer
carazolol, monohydrochloride
Suacron
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O
InChIInChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3
InChIKeyBQXQGZPYHWWCEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Carazolol (CAS 57775-29-8): Procurement-Grade Specifications and Pharmacological Baseline


Carazolol is a carbazole-derived, non-selective β-adrenoceptor antagonist with a molecular weight of 298.4 g/mol and a calculated logP of 3.6 [1]. It binds with exceptionally high, picomolar-range affinity to both β1 and β2 adrenoceptors , and uniquely acts as a full agonist at the β3-adrenoceptor [2]. It is primarily utilized as a high-affinity ligand in receptor pharmacology and structural biology, and as a veterinary medicinal product for stress mitigation in swine and cattle [3].

Why Carazolol Cannot Be Casually Substituted by Other Non-Selective Beta-Blockers


Despite being classified alongside other non-selective β-blockers like propranolol or pindolol, Carazolol exhibits a unique and extreme pharmacological profile that precludes simple functional substitution. Its binding affinity is orders of magnitude greater, its receptor off-rate is exceptionally slow, and its functional activity at the β3-adrenoceptor is distinct [1]. Direct comparative studies demonstrate that in vivo, Carazolol provides near-complete cardioprotection under conditions where its analogs fail to achieve similar efficacy [2]. Therefore, selecting a generic alternative based solely on receptor subtype classification (non-selective β-blocker) will introduce significant variability in assay sensitivity, functional outcome, and data reproducibility. The evidence below quantifies these critical points of differentiation, demonstrating that Carazolol is a distinct chemical tool, not a commodity member of its class.

Carazolol (CAS 57775-29-8): A Quantitative Guide to Differentiated Performance vs. Structural and Functional Analogs


Unparalleled Binding Affinity: Carazolol vs. Propranolol and Pindolol

Carazolol demonstrates picomolar affinity for β-adrenoceptors, significantly exceeding that of standard comparator antagonists. In radioligand binding studies, Carazolol binds to rat cortical β-receptors with a dissociation constant (Kd) of 0.15 nM. This is approximately 4-fold higher affinity than the classic radioligand (-)-[³H]dihydroalprenolol (³H-DHA), and when accounting for the use of a racemic mixture, it is estimated to be 8-10 times more potent than ³H-DHA [1]. Further, Carazolol exhibits Ki values of 0.09 nM for β1 and 0.03 nM for β2 adrenoceptors . In contrast, the widely used non-selective β-blocker propranolol has a Ki of ~1.3 nM [2], and pindolol has a Ki of ~2.6 nM at β2-adrenoceptors [3].

Radioligand Binding Assay Receptor Pharmacology Affinity Determination

Slow Dissociation Kinetics: Carazolol vs. Timolol and Cyanopindolol

Carazolol's interaction with the β-adrenoceptor is characterized not just by high affinity, but by extremely slow dissociation kinetics. The half-life (t½) for dissociation of carazolol is approximately 30 hours [1]. This is in stark contrast to timolol, which exhibits high nanomolar affinity and relatively fast dissociation kinetics, while cyanopindolol represents an intermediate [1]. This slow off-rate is a critical property that stabilizes the receptor in a specific conformation, making Carazolol a superior ligand for techniques requiring stable receptor-ligand complexes, such as X-ray crystallography and cryo-EM [2].

Receptor Kinetics Structural Biology Binding Dynamics

Superior In Vivo Cardioprotective Efficacy: Carazolol vs. Propranolol and Pindolol

In a rat model of stress-induced cardiac injury (hypoxia or isoprenaline challenge), Carazolol demonstrated a vastly superior cardioprotective profile compared to propranolol and pindolol. Carazolol was active against hypoxia-induced glycogen depletion at considerably lower doses: approximately 25 times lower than pindolol and about 100 times lower than propranolol [1]. Crucially, while all three drugs provided some protection against isoprenaline-induced cardiac necrosis, only Carazolol produced 'almost complete protection' [1].

Cardioprotection In Vivo Pharmacology Efficacy

Unique Functional Activity: Full Agonist at β3-Adrenoceptor

Carazolol exhibits a unique pharmacological duality, acting as a high-affinity antagonist/inverse agonist at β1/β2-adrenoceptors while simultaneously functioning as a full agonist at the β3-adrenoceptor [1]. In transfected CHO cells expressing the human β3-adrenoceptor, Carazolol stimulated adenylyl cyclase with a potency (EC50) of 25 nM and behaved as a full agonist (intrinsic activity = 0.97) [2]. This dual-action profile is not a class-level effect and is not observed with standard analogs like propranolol or pindolol, which are generally silent antagonists at all three subtypes.

Functional Selectivity β3-Adrenoceptor Metabolic Research

Verified Structural Scaffold for GPCR Studies

Carazolol is an established, high-value tool in structural biology due to its ability to stabilize GPCRs in a single conformation. The first high-resolution (2.4 Å) crystal structure of the human β2-adrenergic receptor (β2AR) was solved using an engineered receptor fusion protein bound to the inverse agonist carazolol [1]. More recently, a cryo-EM structure of the human β3-adrenergic receptor activated by carazolol was determined at 2.76 Å resolution [2]. This structural validation is a differentiating factor for procurement, as a compound with a proven track record in demanding applications like GPCR crystallography reduces technical risk and increases the likelihood of reproducible results.

Structural Biology GPCR X-ray Crystallography

Carazolol (CAS 57775-29-8): Validated Scenarios for Scientific and Industrial Procurement


High-Sensitivity Receptor Binding Assays Requiring Picomolar Affinity

In receptor pharmacology studies where the target receptor is expressed at low density or the assay demands an exceptionally high signal-to-noise ratio, Carazolol is the ligand of choice. Its sub-nanomolar to picomolar binding affinity (Ki of 0.03-0.09 nM) ensures near-complete receptor occupancy at low concentrations, minimizing non-specific binding and enabling the detection of small changes in receptor density or affinity states that would be impossible to resolve with lower-affinity analogs like propranolol. The extremely slow dissociation kinetics [1] further ensure that the ligand-receptor complex remains stable throughout the assay procedure.

Structural Biology of β-Adrenergic Receptors (X-ray Crystallography & Cryo-EM)

Carazolol is a gold-standard ligand for structural biology applications targeting β-adrenoceptors. Its use is validated by multiple high-impact, high-resolution structures, including the landmark 2.4 Å crystal structure of the human β2-adrenergic receptor [2]. The combination of picomolar affinity and a slow dissociation rate (t½ ~30 hours) [1] is essential for stabilizing the highly dynamic GPCR protein in a single, homogeneous conformation amenable to crystallization or vitrification for cryo-EM. Procuring Carazolol for structural projects directly leverages a proven and published methodology, reducing the risk of failure due to ligand instability or receptor dynamics.

Investigating Functional Selectivity and β3-Adrenoceptor Physiology

For researchers studying metabolic regulation, adipose tissue function, or novel β3-adrenoceptor agonists, Carazolol is an indispensable tool. Its unique profile as a high-affinity β1/β2 antagonist and a full β3 agonist [3] allows for selective activation of the β3-adrenoceptor in complex tissue preparations without the need for additional antagonist cocktails to block β1/β2 receptors. This simplifies experimental design and enables more physiologically relevant readouts of β3-adrenoceptor function, such as lipolysis in adipocytes, where Carazolol has been shown to be a potent inducer [4].

In Vivo Models of Cardiovascular Stress and Cardioprotection

In preclinical research involving animal models of cardiovascular stress, such as myocardial infarction or catecholamine-induced cardiotoxicity, Carazolol offers a powerful and efficacious tool. Direct comparative studies have shown that Carazolol provides 'almost complete protection' against isoprenaline-induced cardiac necrosis in rats, a level of efficacy not achieved by propranolol or pindolol [5]. Furthermore, its high potency (100x more potent than propranolol in vivo) [5] allows for lower dosing, which can improve animal welfare and reduce the risk of off-target cardiovascular depression. This makes it the preferred choice for studies aiming to achieve maximum cardioprotection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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